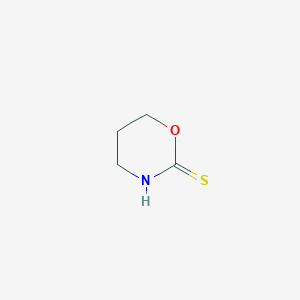

1,3-Oxazinane-2-thione

CAS No.: 17374-18-4

Cat. No.: VC4808447

Molecular Formula: C4H7NOS

Molecular Weight: 117.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17374-18-4 |

|---|---|

| Molecular Formula | C4H7NOS |

| Molecular Weight | 117.17 |

| IUPAC Name | 1,3-oxazinane-2-thione |

| Standard InChI | InChI=1S/C4H7NOS/c7-4-5-2-1-3-6-4/h1-3H2,(H,5,7) |

| Standard InChI Key | OCWDJXKSTXCEOU-UHFFFAOYSA-N |

| SMILES | C1CNC(=S)OC1 |

Introduction

Chemical Identity and Structural Characteristics

1,3-Oxazinane-2-thione belongs to the oxazine family, a class of heterocycles known for their stability and adaptability in synthetic chemistry. The compound’s structure consists of a saturated six-membered ring containing one nitrogen atom, one oxygen atom, and a thione group () at the 2-position. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS No. | 17374-18-4 | VulcanChem |

| Molecular Formula | VulcanChem | |

| Molecular Weight | 117.17 g/mol | VulcanChem |

| IUPAC Name | 1,3-Oxazinane-2-thione | VulcanChem |

The thione group imparts electrophilic character to the molecule, making it reactive toward nucleophiles such as amines and alcohols. This feature is critical for its utility in constructing more complex heterocycles.

Synthesis and Optimization Strategies

The synthesis of 1,3-oxazinane-2-thione typically involves cyclization reactions using precursors like β-amino alcohols or thiourea derivatives. One common method involves the reaction of a β-amino alcohol with carbon disulfide () under basic conditions, followed by acid-mediated cyclization. For example:

Key variables influencing yield and purity include:

-

Temperature: Reactions conducted at 60–80°C optimize cyclization efficiency.

-

Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates.

-

Catalysts: Lewis acids such as zinc chloride () accelerate ring closure.

Industrial-scale production remains underexplored, but batch reactors with controlled temperature and pressure are likely employed to ensure reproducibility.

Physicochemical and Spectroscopic Properties

Solubility and Stability

1,3-Oxazinane-2-thione exhibits moderate solubility in polar solvents such as DMSO and ethanol but limited solubility in water. Stability studies indicate decomposition above 150°C, with the thione group undergoing hydrolysis in strongly acidic or basic conditions.

Spectroscopic Characterization

-

NMR Spectroscopy: NMR spectra reveal distinct signals for methylene protons adjacent to the thione group ( 3.2–3.5 ppm) and ring protons ( 4.0–4.3 ppm).

-

IR Spectroscopy: A strong absorption band near 1200 cm corresponds to the stretch.

-

Mass Spectrometry: High-resolution MS confirms the molecular ion peak at 117.17.

Future Research Directions

Despite its promise, significant gaps remain in understanding 1,3-oxazinane-2-thione’s full potential. Priority areas include:

-

Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioactivity.

-

Scalable Synthesis: Developing continuous-flow methods to improve yield and reduce waste.

-

Toxicological Profiling: Comprehensive assessments to evaluate environmental and health impacts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume